Aak1-IN-3
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Overview
Description
Aak1-IN-3 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . AAK1 inhibitors have shown potential in treating various diseases, including neuropathic pain, viral infections, and neurological disorders .
Preparation Methods
The synthesis of Aak1-IN-3 involves a series of chemical reactions, starting with the preparation of key intermediates. One common synthetic route includes the use of pyrrolo[2,1-f][1,2,4]triazine-based compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Aak1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Aak1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of AAK1 in cellular signaling pathways . In biology, it is used to investigate the effects of AAK1 inhibition on receptor endocytosis and other cellular processes . In medicine, this compound has shown potential as a therapeutic agent for treating neuropathic pain, viral infections, and neurological disorders . In industry, it is used in drug discovery programs to develop new AAK1 inhibitors with improved efficacy and selectivity .
Mechanism of Action
Aak1-IN-3 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the AP2 complex and other substrates . This inhibition disrupts receptor endocytosis and other cellular processes regulated by AAK1 . The molecular targets and pathways involved include the phosphorylation of AP2M1 and the modulation of clathrin-mediated endocytosis .
Comparison with Similar Compounds
Aak1-IN-3 is unique compared to other AAK1 inhibitors due to its specific chemical structure and binding affinity . Similar compounds include TIM-063 and TIM-098a, which also target AAK1 but differ in their chemical properties and selectivity . This compound has shown improved potency and selectivity compared to these compounds, making it a promising candidate for further development .
Biological Activity
Aak1-IN-3 is a small molecule inhibitor targeting the AP2-associated protein kinase 1 (AAK1), a key regulator in clathrin-mediated endocytosis and various cellular signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Overview of AAK1
AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 complex, which is essential for the formation of clathrin-coated vesicles. AAK1's activity is implicated in several physiological processes, including T cell migration and viral entry into cells. The inhibition of AAK1 has been shown to disrupt these processes, making it a target for therapeutic intervention in various diseases.
This compound functions primarily through the following mechanisms:
- Inhibition of Clathrin-Mediated Endocytosis : this compound inhibits AAK1's ability to phosphorylate AP2M1, thereby disrupting clathrin assembly and endocytosis. This effect has been demonstrated in studies showing that T cells treated with Aak1 inhibitors exhibited enhanced migration towards chemokine ligands (CXCL9/10) due to reduced endocytosis of CXCR3 receptors .
- Modulation of Immune Responses : By affecting T cell trafficking, this compound may alter immune responses. Research indicates that inhibition of AAK1 can enhance T cell infiltration into tumors, suggesting potential applications in cancer immunotherapy .
- Impact on Viral Infections : AAK1 is involved in the entry of certain viruses into host cells. Inhibitors like this compound may reduce viral replication by blocking the endocytic pathways utilized by viruses such as HIV and HCV .
Case Studies
Recent studies have explored the effects of this compound on various biological systems:
- T Cell Migration : In vitro assays demonstrated that primary T cells overexpressing a dominant-negative form of AAK1 (DN125) showed significantly increased migration towards CXCR3 ligands compared to controls. This suggests that inhibiting AAK1 enhances T cell responsiveness to chemokines .
- Viral Replication : Research has indicated that AAK1 inhibitors can impair the replication of viruses by disrupting their entry mechanisms. For instance, studies have reported that compounds targeting AAK1 can inhibit HCV assembly and HIV replication, highlighting their potential as antiviral agents .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C20H20N4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |
InChI Key |
FMNWOBLAZAYOSG-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Origin of Product |
United States |
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